molecular formula C17H16N2O4 B13810867 2-[[2-(Propanoylamino)benzoyl]amino]benzoic acid CAS No. 6947-71-3

2-[[2-(Propanoylamino)benzoyl]amino]benzoic acid

Katalognummer: B13810867
CAS-Nummer: 6947-71-3
Molekulargewicht: 312.32 g/mol
InChI-Schlüssel: HATZUBANODUZEQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[[2-(Propanoylamino)benzoyl]amino]benzoic acid is a chemical compound with the molecular formula C₁₇H₁₆N₂O₄. It is known for its complex structure, which includes aromatic rings, amide groups, and a carboxylic acid group. This compound has various applications in scientific research and industry due to its unique chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-(Propanoylamino)benzoyl]amino]benzoic acid can be achieved through a one-pot method. This involves the reaction of 2-aminobenzoyl chloride with 2-aminobenzoic acid in the presence of a base. The reaction is typically carried out under controlled temperature and pH conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as continuous flow reactors and automated systems are employed to enhance production rates and minimize waste .

Analyse Chemischer Reaktionen

Types of Reactions

2-[[2-(Propanoylamino)benzoyl]amino]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

2-[[2-(Propanoylamino)benzoyl]amino]benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-[[2-(Propanoylamino)benzoyl]amino]benzoic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-[[2-(Acetylamino)benzoyl]amino]benzoic acid
  • 2-[[2-(Butanoylamino)benzoyl]amino]benzoic acid
  • 2-[[2-(Benzoylamino)benzoyl]amino]benzoic acid

Uniqueness

2-[[2-(Propanoylamino)benzoyl]amino]benzoic acid is unique due to its specific structural features, such as the propanoylamino group, which imparts distinct chemical and biological properties. This makes it valuable for specialized applications in research and industry .

Eigenschaften

CAS-Nummer

6947-71-3

Molekularformel

C17H16N2O4

Molekulargewicht

312.32 g/mol

IUPAC-Name

2-[[2-(propanoylamino)benzoyl]amino]benzoic acid

InChI

InChI=1S/C17H16N2O4/c1-2-15(20)18-13-9-5-3-7-11(13)16(21)19-14-10-6-4-8-12(14)17(22)23/h3-10H,2H2,1H3,(H,18,20)(H,19,21)(H,22,23)

InChI-Schlüssel

HATZUBANODUZEQ-UHFFFAOYSA-N

Kanonische SMILES

CCC(=O)NC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.